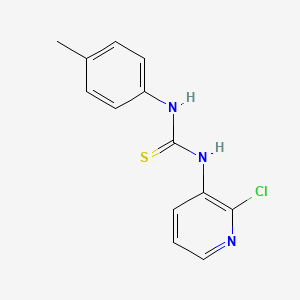
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is an organic compound that features both a benzylamino group and a quinoxalinyl group attached to an acetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid typically involves the following steps:
Formation of Quinoxaline Derivative: Starting with a suitable quinoxaline precursor, such as quinoxaline-5-carboxylic acid, which can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Introduction of Benzylamino Group: The quinoxaline derivative is then reacted with benzylamine under appropriate conditions to introduce the benzylamino group.
Formation of Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The quinoxaline moiety could be involved in binding to specific sites, while the benzylamino group might influence the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Amino)-2-(quinoxalin-5-yl)acetic acid: Lacks the benzyl group, which might affect its biological activity.
2-(Benzylamino)-2-(pyridin-5-yl)acetic acid: Contains a pyridine ring instead of a quinoxaline ring, which could lead to different chemical and biological properties.
Uniqueness
2-(Benzylamino)-2-(quinoxalin-5-yl)acetic acid is unique due to the presence of both the benzylamino and quinoxalinyl groups, which might confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
2-(benzylamino)-2-quinoxalin-5-ylacetic acid |
InChI |
InChI=1S/C17H15N3O2/c21-17(22)16(20-11-12-5-2-1-3-6-12)13-7-4-8-14-15(13)19-10-9-18-14/h1-10,16,20H,11H2,(H,21,22) |
Clave InChI |
KWIRUHPVECARBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(C2=C3C(=CC=C2)N=CC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)











